molecular formula C17H11BrClFN2O2 B11319822 5-bromo-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

5-bromo-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11319822
M. Wt: 409.6 g/mol
InChI Key: VGBDALUUJCKWNQ-UHFFFAOYSA-N
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Description

5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring substituted with bromine, a pyridine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMO-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE
  • 5-BROMO-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE

Uniqueness

5-BROMO-N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H11BrClFN2O2

Molecular Weight

409.6 g/mol

IUPAC Name

5-bromo-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H11BrClFN2O2/c18-15-7-6-14(24-15)17(23)22(16-3-1-2-8-21-16)10-11-4-5-12(20)9-13(11)19/h1-9H,10H2

InChI Key

VGBDALUUJCKWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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